(3-Phenoxypropyl)hydrazine hydrochloride
Description
Contextualization within Hydrazine (B178648) and Phenoxyalkylamine Chemistry
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of synthetic chemistry, valued for their nucleophilicity and role as building blocks in the synthesis of a vast array of heterocyclic compounds. The nitrogen-nitrogen single bond in hydrazines is a key feature that dictates their reactivity, enabling their participation in reactions to form hydrazones, hydrazides, and various nitrogen-containing ring systems. These derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials.
Phenoxyalkylamines, on the other hand, are characterized by a phenoxy group linked to an amine via an alkyl chain. This structural class is of significant interest in medicinal chemistry, with many derivatives exhibiting a range of pharmacological activities. The nature of the aromatic ring, the length and branching of the alkyl chain, and the substitution on the amine all contribute to the biological and chemical properties of these compounds.
(3-Phenoxypropyl)hydrazine hydrochloride brings these two important chemical classes together. The hydrazine group provides a reactive handle for synthetic transformations, while the phenoxypropyl chain can influence the molecule's solubility, conformational flexibility, and potential biological interactions.
Historical Perspectives on Related Chemical Entities
The history of hydrazine chemistry dates back to the late 19th century, with Emil Fischer's pioneering work on phenylhydrazine (B124118) in 1875 marking a significant milestone. His research laid the groundwork for understanding the reactivity of hydrazines and their utility in organic synthesis, particularly in the characterization of sugars. The development of the Raschig process in the early 20th century enabled the large-scale production of hydrazine itself, paving the way for its use as a rocket propellant and as a versatile chemical intermediate. researchgate.net
The exploration of phenoxyalkylamine derivatives gained momentum in the 20th century with the advent of modern medicinal chemistry. Researchers began to systematically investigate how modifications to the phenoxy and alkylamine components could modulate biological activity, leading to the discovery of numerous compounds with therapeutic applications. nih.gov
The synthesis and study of hybrid structures like this compound are a logical progression of this historical development, representing efforts to create novel molecules with unique properties by combining well-established pharmacophores and reactive functional groups.
Contemporary Significance in Chemical Research
In the modern research landscape, functionalized hydrazine derivatives continue to be of high interest. They are recognized as key intermediates in the synthesis of complex molecules with diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. iscientific.orgnih.gov The ability of the hydrazine moiety to act as a versatile synthon makes it a valuable tool for combinatorial chemistry and drug discovery programs.
Similarly, the study of phenoxyalkylamine derivatives remains an active area of research, particularly in the quest for new therapeutic agents targeting a variety of receptors and enzymes. nih.gov The phenoxypropyl group, in particular, is a common linker in medicinal chemistry, offering a balance of flexibility and lipophilicity that can be advantageous for drug design.
While specific research on this compound is not widely reported, its structure suggests it could serve as a valuable building block in several areas of contemporary chemical research. Its potential lies in its ability to be readily incorporated into larger molecular frameworks, offering a combination of a reactive hydrazine handle and a phenoxyalkyl motif that is frequently associated with biological activity. Further investigation into the synthesis and reactivity of this compound could unveil new avenues for the development of novel chemical entities.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenoxypropylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRRSMFDJGYBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Phenoxypropyl Hydrazine Hydrochloride
Hydrazine (B178648) Moiety Reactivity and Functional Group Transformations
The core reactivity of (3-Phenoxypropyl)hydrazine hydrochloride stems from the hydrazine group, which contains two linked nitrogen atoms possessing lone pairs of electrons. This structure makes the terminal nitrogen atom strongly nucleophilic, enabling a variety of functional group transformations. researchgate.netchemtube3d.com The presence of the hydrochloride salt means the hydrazine is in its protonated form, which can be converted to the more reactive free base under appropriate conditions.
One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.netwikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The initial addition is followed by a dehydration step, typically under acidic catalysis, to yield the C=N double bond characteristic of a hydrazone. researchgate.netresearchgate.net
The general mechanism proceeds as follows:
Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
The nucleophilic nitrogen of (3-Phenoxypropyl)hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer and subsequent elimination of a water molecule result in the formation of the hydrazone. libretexts.org
Hydrazones are stable compounds and serve as important intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. wikipedia.orglibretexts.org
| Reactant (Carbonyl Compound) | Product (Hydrazone) | Reaction Conditions |
|---|---|---|
| Aldehyde (R-CHO) | R-CH=N-NH-(CH₂)₃-O-Ph | Acidic catalysis, removal of water |
| Ketone (R-CO-R') | R(R')C=N-NH-(CH₂)₃-O-Ph | Acidic catalysis, removal of water |
| β-keto acid | Product via Japp–Klingemann reaction | Reaction with aryl diazonium salts |
The hydrazine moiety can be oxidized to form azo compounds (R-N=N-R'). researchgate.net This transformation involves the removal of two hydrogen atoms from the hydrazine group to form a nitrogen-nitrogen double bond. Various oxidizing agents can be employed for this purpose. organic-chemistry.org A novel N-N coupling reaction has been developed through the oxidation of rare-earth-metal-nitrogen bonds, providing a rapid method for synthesizing symmetrical or unsymmetrical azo compounds under mild conditions. researchgate.net Another modern approach uses Selectfluor, which mediates an oxidative dehydrogenation of hydrazine derivatives through N-fluorination and subsequent elimination processes. organic-chemistry.org
| Method/Reagent | Description | Reference |
|---|---|---|
| Chemical Oxidation (e.g., TCCA) | A metal-free oxidation using trichloroisocyanuric acid (TCCA) as the oxidant in THF. | organic-chemistry.org |
| Selectfluor-mediated Oxidation | Oxidative dehydrogenation via an N-fluorination/elimination pathway. | organic-chemistry.org |
| Electrochemical Oxidation | An environmentally friendly method that avoids the use of chemical oxidizing reagents. | organic-chemistry.org |
| Rare-Earth-Metal-Catalyzed Oxidation | Oxidation of rare-earth-metal-nitrogen bonds formed from amines and metal amides. | researchgate.net |
The two nitrogen atoms of the hydrazine group allow it to act as a binucleophile in reactions with bifunctional electrophiles, leading to the formation of various heterocyclic compounds. For instance, hydrazones derived from (3-Phenoxypropyl)hydrazine can be used to synthesize 3,5-disubstituted 1H-pyrazoles. wikipedia.org Additionally, hydrazine derivatives can undergo copper-mediated cyclization reactions with compounds like enediynones to yield substituted pyrazolo[1,5-a]pyridines. rsc.org These cyclization reactions are fundamental in building complex molecular architectures from relatively simple precursors.
Reactions with Carbonyl Compounds
As detailed in section 3.1.1, the primary reaction of this compound with carbonyl compounds is the formation of hydrazones. wikipedia.org This condensation reaction is highly reliable for both aldehydes and ketones. vedantu.comvedantu.com The reaction is often catalyzed by acid and driven to completion by removing the water formed during the reaction. researchgate.net
The resulting hydrazones are not merely stable products but are key intermediates in one of the fundamental reactions in organic chemistry for the reduction of carbonyl groups: the Wolff-Kishner reduction. libretexts.orgvedantu.com In this reaction, the hydrazone is treated with a strong base at high temperatures, which converts the carbonyl group into a methylene (B1212753) group (CH₂), effectively reducing it to an alkane. libretexts.orgvedantu.com The mechanism involves the deprotonation of the N-H proton, followed by a series of proton transfers and the eventual elimination of nitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction to completion. libretexts.org
Redox Properties and Mechanisms in Organic Transformations
Hydrazine and its derivatives are well-known reducing agents. scbt.comresearchgate.net this compound can participate in redox reactions, where it undergoes oxidation. The oxidation can lead to the formation of diimide (HN=NH) or nitrogen gas, depending on the reaction conditions and the oxidizing agent.
The reducing ability of hydrazine compounds is harnessed in various organic transformations. The Wolff-Kishner reduction is a prime example, where the hydrazine derivative ultimately reduces the carbonyl group. libretexts.org The redox properties of similar compounds, such as hydralazine (B1673433) hydrochloride, have been studied spectrophotometrically, and their formal redox potential can be calculated. researchgate.netcore.ac.uk These studies show that the redox properties can be pH-dependent. researchgate.netcore.ac.uk For instance, in the presence of metal ions like Fe(III), hydrazine derivatives can act as reducing agents, converting the metal to a lower oxidation state. researchgate.net
Acid-Base Chemistry and Salt Formation Dynamics
(3-Phenoxypropyl)hydrazine is a weak base due to the lone pairs of electrons on its nitrogen atoms, which can accept protons. It reacts with acids, such as hydrochloric acid (HCl), to form the corresponding salt, this compound. researchgate.net
The formation of the hydrochloride salt serves several practical purposes:
Increased Stability: The salt form is generally more stable and less prone to aerial oxidation than the free base.
Improved Solubility: The ionic nature of the salt enhances its solubility in polar solvents, including water.
In solution, an equilibrium exists between the protonated hydrazinium (B103819) ion and the neutral free base. The position of this equilibrium is dependent on the pH of the solution.
C₆H₅O(CH₂)₃NHNH₃⁺ + H₂O ⇌ C₆H₅O(CH₂)₃NHNH₂ + H₃O⁺
To utilize the nucleophilic character of the hydrazine in reactions like hydrazone formation, the free base is often generated in situ by adding a base (e.g., sodium acetate) to neutralize the hydrochloride. nih.gov This shifts the equilibrium to the right, increasing the concentration of the more reactive neutral hydrazine species.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including (3-Phenoxypropyl)hydrazine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenoxy group, the aliphatic protons of the propyl chain, and the protons of the hydrazine (B178648) moiety would be expected. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns providing information about the substitution on the benzene (B151609) ring. The protons of the propyl chain would exhibit characteristic splitting patterns due to spin-spin coupling with adjacent protons. For instance, the methylene (B1212753) group adjacent to the oxygen atom would be expected to appear as a triplet, as would the methylene group adjacent to the hydrazine nitrogen. The central methylene group of the propyl chain would likely appear as a multiplet.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique chemical environment. The aromatic carbons would resonate in the downfield region (around δ 110-160 ppm), while the aliphatic carbons of the propyl chain would appear in the upfield region. The specific chemical shifts would be influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen).
While specific experimental NMR data for this compound is not widely published, data from analogous compounds, such as phenylhydrazine (B124118) hydrochloride, can provide insights into the expected chemical shifts. chemicalbook.commdpi.com For phenylhydrazine hydrochloride in DMSO-d₆, aromatic protons are observed in the range of δ 6.7-7.3 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 7.5 | Multiplet |
| -O-CH₂- | ~ 4.1 | Triplet |
| -CH₂- (central) | ~ 2.1 | Multiplet |
| -CH₂-N- | ~ 3.2 | Triplet |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Conformational analysis of the flexible propyl chain can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide information about the through-space proximity of protons, helping to determine the preferred conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Pathway Delineation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying fragmentation patterns, which can be crucial for delineating reaction mechanisms. uni.lu
For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₁₄N₂O). This high accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of (3-Phenoxypropyl)hydrazine is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation is influenced by the functional groups present, namely the ether linkage, the alkyl chain, and the hydrazine moiety. libretexts.orgmiamioh.edu
Common fragmentation pathways for this molecule could include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the hydrazine group is a common fragmentation pathway for amines. miamioh.edu
Cleavage of the ether bond: The C-O bond of the ether can cleave, leading to fragments corresponding to the phenoxy group and the propylhydrazine (B1293729) group.
Loss of small neutral molecules: Fragmentation can also occur through the loss of small, stable neutral molecules.
By analyzing the masses of these fragment ions with high resolution, it is possible to deduce their elemental compositions and thus reconstruct the fragmentation pathways. This information is invaluable for structural confirmation and for studying the mechanisms of reactions involving this compound. For instance, by analyzing the mass spectra of reaction intermediates and products, one can trace the transformation of the molecule and gain insights into the reaction mechanism.
Table 2: Predicted HRMS Data for the Molecular Ion of (3-Phenoxypropyl)hydrazine
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 167.11789 |
| [M+Na]⁺ | 189.09983 |
| [M-H]⁻ | 165.10333 |
Data sourced from PubChem for the free base, 3-phenoxypropylhydrazine. uni.lu
Advanced Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These techniques are highly complementary and are used for the identification and structural analysis of this compound.
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups:
N-H stretching: The hydrazine moiety would exhibit N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding can broaden these peaks.
C-H stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl chain would appear just below 3000 cm⁻¹.
C=C stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether linkage will show a strong C-O stretching band, typically in the range of 1200-1260 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
N-H bending: The N-H bending vibrations of the hydrazine group would be observed around 1600 cm⁻¹.
Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C-C backbone of the propyl chain would likely produce strong Raman signals.
X-ray Crystallography for Solid-State Structure Determination
This technique would reveal the spatial relationship between the phenoxy group and the propylhydrazine side chain. It would also provide details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrazinium (B103819) ion and the chloride counter-ion. Such hydrogen bonds play a crucial role in stabilizing the crystal lattice.
Although a crystal structure for this compound has not been reported in publicly accessible databases, the study of similar small molecule hydrochloride salts by X-ray diffraction is a common practice in pharmaceutical sciences to understand their solid-state properties. researchgate.net The insights gained from X-ray crystallography are vital for understanding the physicochemical properties of the solid form, such as solubility, stability, and hygroscopicity.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis reactions. cdc.govresearchgate.net
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. sielc.comrasayanjournal.co.in Detection can be achieved using a UV detector, as the phenoxy group is a chromophore. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. HPLC is also invaluable for reaction monitoring, allowing for the separation and quantification of the starting materials, intermediates, and the final product over time.
GC can also be used, but due to the low volatility and polar nature of hydrazine compounds, derivatization is often required to improve their chromatographic properties and thermal stability. sielc.comresearchgate.net The hydrazine moiety can be reacted with a derivatizing agent to form a more volatile and less polar derivative that is amenable to GC analysis. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.
Table 3: Exemplary Chromatographic Conditions for Hydrazine Derivative Analysis
| Parameter | HPLC | GC |
|---|---|---|
| Column | Reversed-phase (e.g., C18, 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.32 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Detector | UV-Vis (e.g., at 220 nm) | FID or NPD |
| Temperature | Ambient or controlled (e.g., 40 °C) | Temperature programmed |
| Derivatization | Not always necessary | Often required (e.g., with acetone (B3395972) or an aldehyde) |
These methods are crucial for quality control, ensuring that the purity of this compound meets the required specifications by detecting and quantifying any impurities.
Spectrophotometric Applications in Quantitative Analysis and Reaction Kinetics
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Due to the presence of the phenoxy group, this compound exhibits UV absorbance, which can be exploited for its quantification.
A common approach for the spectrophotometric determination of hydrazine compounds involves a derivatization reaction to produce a highly colored product (a chromophore) that absorbs strongly in the visible region. This enhances the sensitivity and selectivity of the analysis. A widely used derivatizing agent is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine to form a yellow-colored azine that can be measured spectrophotometrically.
The quantitative analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Spectrophotometry is also a powerful tool for studying reaction kinetics. By monitoring the change in absorbance of a reactant or product over time, the rate of the reaction can be determined. For reactions involving this compound, if either the reactant itself or a product has a distinct UV-Vis absorption profile, the reaction progress can be followed in real-time, allowing for the determination of reaction rate constants and the elucidation of the reaction mechanism.
Table 4: Common Reagents for Spectrophotometric Analysis of Hydrazines
| Reagent | Wavelength (λmax) |
|---|---|
| p-Dimethylaminobenzaldehyde (p-DAB) | ~458 nm |
| Trinitrobenzenesulfonic acid | ~570 nm |
Research on Derivatives and Structure Activity Relationships of 3 Phenoxypropyl Hydrazine Hydrochloride
Design Principles for Novel (3-Phenoxypropyl)hydrazine Hydrochloride Analogues
The design of novel analogues of a lead compound like this compound is guided by established medicinal chemistry principles aimed at enhancing desired biological activities while minimizing off-target effects. A primary strategy is molecular hybridization, which involves combining distinct pharmacophores—the specific molecular features responsible for a drug's action—into a new hybrid molecule. nih.gov This approach could be used to synthesize new compounds containing both the phenoxypropyl hydrazine (B178648) structure and other pharmacophores known for specific biological activities, with the goal of creating a more potent or safer agent. nih.gov
Key modifications would typically explore three regions of the molecule:
The Phenoxy Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring to modulate electronic properties and interactions with biological targets.
The Propyl Linker: Altering the length or rigidity of the three-carbon chain to optimize the spatial orientation of the terminal groups.
The Hydrazine Moiety: Modifying the hydrazine group to form derivatives such as hydrazones, which are known to be pharmacologically active. nih.gov The hydrazone moiety is often considered a key pharmacophore in the inhibition of enzymes like cyclooxygenase (COX). nih.gov
Systematic Structure-Activity Relationship (SAR) Studies for Defined Chemical or Biological Activities
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications to a molecule influence its biological activity. For a compound class like phenoxypropyl hydrazines, SAR studies would systematically alter the molecule's structure and measure the resulting impact on a defined biological target, such as enzyme inhibition or receptor binding.
For instance, in studies of related hydrazide-hydrazone derivatives as laccase inhibitors, SAR analysis revealed that the nature and position of substituents on the aromatic rings are critical for activity. mdpi.com A slim molecular framework was found to be pivotal for stabilizing the molecule within the enzyme's docking site. mdpi.com Similarly, for other hydrazone derivatives, the presence of a phenoxy group on both sides of the molecule was found to be essential for analgesic potency. nih.gov
A hypothetical SAR study for (3-Phenoxypropyl)hydrazine derivatives targeting a specific enzyme might yield data as presented in the interactive table below. This table illustrates how different substituents on the phenyl ring could affect the inhibitory concentration (IC₅₀).
| Compound ID | Phenyl Ring Substituent (R) | Biological Activity (IC₅₀ in µM) | Notes |
| Parent | -H | 15.2 | Baseline activity of the unsubstituted compound. |
| Analogue 1 | 4-Cl | 8.5 | Electron-withdrawing group enhances activity. |
| Analogue 2 | 4-OCH₃ | 25.1 | Electron-donating group decreases activity. |
| Analogue 3 | 4-NO₂ | 5.3 | Strong electron-withdrawing group significantly improves potency. |
| Analogue 4 | 2-OH | 12.8 | Positional change of substituent impacts binding. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific SAR data for this compound was not found in the available literature.
Application of Combinatorial Chemistry Approaches in Derivative Synthesis
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. christopherking.name This approach is highly efficient for exploring the SAR of a lead compound. In the context of (3-Phenoxypropyl)hydrazine, a combinatorial approach would involve reacting a set of diverse building blocks. christopherking.name
For example, a library of hydrazone derivatives could be created by reacting (3-Phenoxypropyl)hydrazine with a diverse collection of aldehydes and ketones. christopherking.namechegg.com This strategy allows for the systematic variation of the "R" groups attached to the core scaffold, enabling the rapid generation and screening of hundreds or thousands of compounds to identify those with the highest activity. christopherking.name This method is more efficient than traditional synthesis where only one variable is changed at a time. christopherking.name
Bioisosteric Replacements and Pharmacophore Modifications in Analogue Design
Bioisosteric replacement is a key strategy in drug design where an atom or group of atoms in a molecule is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The goal is to create a new molecule with improved biological properties, such as enhanced activity, better selectivity, altered pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.comresearchgate.net
In designing analogues of (3-Phenoxypropyl)hydrazine, several bioisosteric replacements could be considered:
Aromatic Ring Replacements: The phenyl ring could be replaced with other aromatic systems (e.g., pyridine, thiophene) or non-aromatic rings to explore different binding interactions and solubility profiles.
Linker Modification: The ether linkage (-O-) could be replaced by a thioether (-S-), an amine (-NH-), or other groups to change bond angles and flexibility.
Hydrazine Isosteres: The hydrazine group itself can be part of a larger functional group. For example, a tri-substituted acylhydrazine can act as a bioisostere for a tertiary amide, offering similar conformational and physicochemical properties. nih.gov
These modifications aim to fine-tune the molecule's properties, including its size, shape, electron distribution, and lipophilicity, all of which can significantly impact its biological activity and selectivity for a target. nih.gov
Mechanistic Studies in Non Clinical Systems
Investigations into Enzyme Activity and Mechanisms
The hydrazine (B178648) moiety is a key functional group that confers significant biological activity, particularly the ability to interact with and inhibit various enzymes. The nature of this inhibition can be either reversible or irreversible, depending on the specific structure of the hydrazine derivative and the target enzyme.
Hydrazine derivatives are well-documented inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov The mechanism of inhibition can vary among different substituted hydrazines. frontiersin.org
Many hydrazine-based compounds, such as phenelzine (B1198762) and pheniprazine, act as irreversible inhibitors of MAO. nih.govresearchgate.net This irreversible action is a key feature of their mechanism. It involves the formation of a stable, covalent bond between the inhibitor and the enzyme, specifically with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. researchgate.netnih.gov The hydrazine functional group reacts with the FAD, effectively inactivating the enzyme. researchgate.net Because this inhibition is irreversible, the restoration of enzyme function requires the synthesis of new MAO molecules, a process that can take a considerable amount of time. nih.gov
In contrast, other hydrazine derivatives can act as reversible inhibitors. nih.gov These compounds bind to the enzyme through non-covalent interactions, such as hydrogen bonds or hydrophobic interactions. nih.gov This results in a temporary inhibition of the enzyme, where the inhibitor and enzyme can dissociate, allowing the enzyme to regain its function. nih.gov For example, hydralazine (B1673433) has been shown to be a reversible competitive inhibitor of MAO. frontiersin.orgacs.org The type of inhibition is highly dependent on the molecular structure of the specific hydrazine compound. frontiersin.orgacs.org
| Hydrazine Derivative | MAO Inhibition Type | Mechanism Detail |
|---|---|---|
| Phenelzine | Irreversible | Forms a covalent bond with the FAD cofactor. nih.gov |
| Beta-Phenylisopropylhydrazine (Pheniprazine) | Irreversible | The hydrazine moiety reacts with the FAD cofactor, forming a stable complex. researchgate.net |
| Hydralazine | Reversible, Competitive | Binds non-covalently to the enzyme's active site. frontiersin.org |
| Phenylhydrazine (B124118) | Irreversible | Inhibition is not affected by the absence of oxygen. frontiersin.orgacs.org |
Ligand-Receptor Interaction Studies (e.g., Histamine (B1213489) H3 Receptor Antagonism)
Beyond enzyme inhibition, the structural motifs present in compounds like (3-Phenoxypropyl)hydrazine hydrochloride are significant for interactions with G-protein coupled receptors. Specifically, the (3-phenoxypropyl)amine structure is a recognized pharmacophore for histamine H3 receptor (H3R) antagonists. nih.gov
The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor on histamine-releasing neurons and as a heteroreceptor on other, non-histaminergic neurons. nih.gov As an autoreceptor, its activation inhibits the synthesis and release of histamine. nih.gov As a heteroreceptor, it modulates the release of other crucial neurotransmitters, including dopamine, acetylcholine, and norepinephrine. nih.govnih.gov
H3 receptor antagonists block the receptor, thereby preventing its activation. This disinhibition leads to an enhanced release of histamine and other neurotransmitters. nih.govnih.gov This mechanism is of significant interest for its potential to modulate various neurological processes. Some research has focused on developing dual-targeting ligands that combine H3R antagonism with MAO-B inhibition in a single molecule, aiming to simultaneously increase neurotransmitter levels through two distinct mechanisms. nih.gov
| Receptor | Location | Function | Effect of Antagonism |
|---|---|---|---|
| Histamine H3 Receptor (H3R) | Central Nervous System (Presynaptic) | Autoreceptor and Heteroreceptor. nih.gov | Increased release of histamine and other neurotransmitters (e.g., dopamine, acetylcholine). nih.govnih.gov |
Biochemical Pathways Modulation
Hydrazine derivatives can modulate oxidative stress through multiple mechanisms. One significant indirect pathway is through the inhibition of MAO. The catalytic cycle of MAO involves the oxidative deamination of monoamines, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. nih.gov Hydrogen peroxide is a reactive oxygen species (ROS) that can contribute to cellular oxidative stress. By inhibiting MAO, hydrazine derivatives can decrease the production of this metabolic H₂O₂, thereby reducing a source of oxidative stress in tissues where MAO is highly expressed. nih.gov
Furthermore, some studies on related hydrazone compounds (which share a structural similarity with hydrazine derivatives) have demonstrated direct antioxidant properties. For instance, an organofluorine hydrazone known as HY-12 was shown in an in vitro model to mitigate oxidative stress by reducing the production of mitochondrial-derived ROS. This particular compound also improved the activity of cytochrome C oxidase, a key enzyme in the mitochondrial electron transport chain, suggesting a role in preserving mitochondrial function under oxidative stress conditions. These findings indicate that, beyond MAO inhibition, the chemical structure of some hydrazine-related compounds may possess intrinsic ROS-scavenging or cytoprotective capabilities.
While MAO is a primary target, the reactive nature of the hydrazine functional group allows for interaction with a broader range of enzymes. Activity-based protein profiling using hydrazine-based chemical probes has shown that these molecules can covalently target multiple classes of enzymes, particularly those that possess functional electron deficiency.
This reactivity is not limited to the FAD cofactor found in MAO. Studies have identified that hydrazine probes can also form covalent bonds with other enzyme classes, including heme enzymes. Examples of such targets identified in proteomic studies include prostaglandin (B15479496) E synthase 2, holocytochrome c-type synthase, and heme oxygenase 2. This suggests that the mechanism of action for some hydrazine derivatives may not be exclusively confined to MAO inhibition and could involve the modulation of other important enzymatic pathways.
Mechanisms of Multidrug Resistance Reversal by Hydrazine Derivatives
Multidrug resistance (MDR) in cancer is a significant challenge, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively efflux chemotherapeutic drugs from cancer cells.
The scientific literature contains limited direct evidence of this compound or similar simple hydrazine derivatives acting as MDR reversal agents. However, the hydrazide moiety (a derivative of hydrazine) serves as a versatile chemical scaffold in medicinal chemistry. Hydrazides are used as synthetic precursors for various heterocyclic compounds, some of which have been investigated as inhibitors of ABC transporters. For example, certain 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from hydrazide precursors, have been studied as potent and selective inhibitors of BCRP. While this demonstrates an indirect link, there is a lack of research detailing a direct mechanism by which hydrazine derivatives themselves reverse MDR by inhibiting efflux pumps.
Emerging Applications in Advanced Chemical Sciences Non Clinical
(3-Phenoxypropyl)hydrazine hydrochloride and its derivatives are demonstrating significant potential in various non-clinical fields of advanced chemical sciences. Their unique structural features, combining a flexible phenoxypropyl chain with the reactive hydrazine (B178648) moiety, make them valuable molecules in organic synthesis, materials science, and analytical chemistry.
Theoretical and Computational Chemistry Approaches to 3 Phenoxypropyl Hydrazine Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the electronic properties of molecules. DFT methods are widely used to investigate the relationship between a molecule's structure and its chemical reactivity. nih.govnih.gov For compounds like (3-Phenoxypropyl)hydrazine hydrochloride, DFT can be employed to calculate various molecular properties and reactivity descriptors. These calculations provide a theoretical framework for understanding reaction mechanisms and molecular stability. superfri.orgresearchgate.net Studies on related hydrazine (B178648) derivatives have successfully used DFT to gain helpful information regarding electron transfer and adsorption mechanisms, for instance, in the context of corrosion inhibition. nih.govjournal.fi
The outputs of these calculations, such as optimized molecular geometry, electronic energies, and orbital distributions, are crucial for predicting how the molecule will behave in chemical reactions.
| Parameter | Description | Typical Significance for this compound |
| Total Energy | The total electronic energy of the optimized molecular structure. | Indicates the relative stability of different conformations. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. A higher dipole moment may suggest stronger interactions with polar surfaces. |
| Global Hardness (η) | Resistance of a molecule to change its electronic configuration. | Higher hardness implies lower reactivity and greater stability. |
| Electronegativity (χ) | The power of a molecule to attract electrons. | Provides insight into the molecule's ability to accept or donate electrons. |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. ossila.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. ossila.com
The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its electron-donating ability, while the energy of the LUMO (ELUMO) is related to its electron affinity. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. wikipedia.org A small energy gap generally signifies a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely regions for electron donation and acceptance. The nitrogen and oxygen atoms, with their lone pairs of electrons, as well as the π-system of the phenyl group, are expected to be significant contributors to the HOMO, making them potential sites for electrophilic attack.
| Quantum Parameter | Definition | Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | A higher EHOMO value indicates a greater tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO value indicates a greater ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |
Fukui Indices and Reactive Site Prediction
While FMO analysis identifies the molecule's general capacity for electron donation or acceptance, Fukui functions provide more detailed, atom-specific information about reactivity. nih.gov Derived from DFT, Fukui indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. researchgate.net This allows for the precise prediction of the most probable sites for electrophilic, nucleophilic, and radical attacks. nih.govnih.gov
There are three main types of condensed Fukui functions:
fk+ : Measures the reactivity of site k towards a nucleophilic attack (electron acceptance).
fk- : Measures the reactivity of site k towards an electrophilic attack (electron donation).
fk0 : Measures the reactivity of site k towards a radical attack.
For this compound, calculating Fukui indices would pinpoint the specific atoms most susceptible to reaction. It is expected that the nitrogen atoms of the hydrazine group would exhibit high fk- values, marking them as primary sites for electrophilic attack. The phenyl ring carbons could also show significant reactivity, while the oxygen atom would also be a potential reactive center.
| Atom/Region in (3-Phenoxypropyl)hydrazine | Predicted Reactive Site for | Associated Fukui Index |
| Hydrazine Nitrogen Atoms (-NH-NH2) | Electrophilic Attack | High fk- |
| Phenyl Ring Carbons | Electrophilic/Radical Attack | High fk- and fk0 |
| Propyl Chain Carbons | Nucleophilic Attack | High fk+ |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. thaiscience.info By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about a molecule's conformational flexibility, its interactions with solvent molecules, and its dynamic behavior. uni-paderborn.de
For a flexible molecule like this compound, MD simulations can explore its vast conformational landscape. This includes rotations around the single bonds of the propyl chain and the orientation of the phenoxy group relative to the hydrazine moiety. When simulated in a solvent like water, MD can provide insights into the hydration structure around the molecule. researchgate.net For instance, simulations can show how many water molecules form the hydration shell and the nature of the hydrogen bonds between the hydrazine group, the ether oxygen, and the surrounding water molecules. researchgate.net This information is crucial for understanding the molecule's solubility and its behavior in biological or industrial aqueous environments.
Adsorption Modeling on Surfaces (e.g., for Corrosion Inhibition Applications)
Computational modeling is a powerful tool for investigating how molecules like this compound adsorb onto surfaces, a key mechanism in applications such as corrosion inhibition. nih.gov Hydrazine derivatives have been studied as effective corrosion inhibitors for metals like steel in acidic media. journal.finih.gov DFT calculations and MD simulations can be combined to model this adsorption process at the atomic level.
DFT is used to calculate the interaction or adsorption energy (Eads) between the inhibitor molecule and a model metal surface (e.g., an iron crystal plane). A more negative Eads value indicates stronger, more stable adsorption and typically better inhibition performance. e3s-conferences.org Calculations can be performed for different orientations of the molecule on the surface (e.g., parallel vs. perpendicular) to determine the most favorable adsorption geometry. MD simulations can then model the dynamic behavior of a large number of inhibitor and solvent molecules at the metal-solution interface, providing a more realistic picture of how the protective inhibitor film forms. nih.gov These theoretical studies help establish a relationship between the molecular structure of the inhibitor and its efficiency. nih.govjournal.fi
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. mdpi.com QSAR models are mathematical equations that correlate calculated molecular descriptors (numerical representations of a molecule's physicochemical properties) with an observed activity. nih.gov
A QSAR model for a series of compounds structurally related to this compound could be developed to predict their potency for a specific application, such as enzyme inhibition or corrosion inhibition. To build such a model, a set of molecules with known activities would be used as a training set. For each molecule, various descriptors would be calculated, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological descriptors: Indices that describe molecular connectivity and branching.
Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds based solely on their chemical structure, thereby guiding the design of more effective molecules and prioritizing synthesis efforts. mdpi.com
Concluding Remarks and Future Research Perspectives
Current Gaps in Fundamental Understanding of (3-Phenoxypropyl)hydrazine Hydrochloride
Despite its clear structural motifs—a phenoxy group, a propyl chain, and a hydrazine (B178648) moiety—significant gaps persist in our fundamental knowledge of this compound. The majority of existing research tends to focus on the broader categories of hydrazine derivatives or phenoxypropylamines, leaving the specific characteristics of this compound underexplored.
Key areas requiring systematic investigation include:
Detailed Mechanism of Action: While it is hypothesized to act as an enzyme inhibitor, potentially of monoamine oxidases, the precise molecular mechanism is not fully characterized. biorxiv.orgnih.gov It is unknown whether it acts as a reversible or irreversible inhibitor and how it forms a bond with its potential enzyme target, such as the flavin coenzyme in MAOs. nih.gov
Enzyme Isoform Selectivity: A critical unknown is the compound's selectivity for different enzyme isoforms (e.g., MAO-A vs. MAO-B). researchgate.net This selectivity is a crucial determinant of a compound's therapeutic potential and side-effect profile. patsnap.com Research is needed to quantify its inhibitory activity against each isoform.
Pharmacokinetic and Pharmacodynamic Profiles: There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its metabolic fate, including potential bioactivation or degradation pathways, is essential for a complete biochemical profile.
Structure-Function Correlation: The specific contribution of the phenoxy group versus the propylhydrazine (B1293729) side chain to its biological activity has not been systematically dissected. This knowledge is fundamental to understanding its chemical reactivity and biological interactions.
Potential for Novel Derivative Development with Enhanced Specificity
The chemical structure of this compound serves as a valuable scaffold for the synthesis of novel derivatives. The development of related compounds could lead to agents with enhanced specificity and refined activity profiles. mdpi.com Hydrazine derivatives are versatile building blocks in the synthesis of various heterocyclic compounds, which are prominent in pharmaceuticals. nbinno.com
Future synthetic efforts could focus on:
Systematic Structural Modifications: The phenoxy ring is a prime target for substitution. Introducing various functional groups (e.g., electron-withdrawing or electron-donating groups) at different positions could modulate the compound's electronic properties and binding affinity to target enzymes. mdpi.commdpi.com
Altering the Propyl Linker: The length and rigidity of the alkyl chain connecting the phenoxy and hydrazine groups could be modified. Exploring different chain lengths or introducing conformational constraints may influence how the molecule fits into an enzyme's active site.
Hydrazine Group Elaboration: The hydrazine moiety itself can be derivatized to form hydrazones or incorporated into heterocyclic ring systems like pyrazoles or pyridazines. nbinno.commdpi.comnih.gov Such modifications can drastically alter the compound's biological activity and physicochemical properties. nih.gov
These synthetic explorations, guided by structure-activity relationship (SAR) studies, could yield novel molecules with high selectivity for specific enzyme targets, a key goal in modern medicinal chemistry. mdpi.comnih.gov
Integration of Advanced Methodological Approaches for Comprehensive Studies
To address the existing knowledge gaps, future research must integrate modern analytical and computational techniques. These advanced methods can provide a level of detail and precision unattainable with traditional approaches.
Advanced Chromatography and Spectrometry: High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (MS), are essential for accurately quantifying the compound and its metabolites in biological samples. cdc.govresearchgate.netrasayanjournal.co.in These techniques can elucidate its metabolic pathways and pharmacokinetic parameters.
Modern Enzyme Kinetics Analysis: To move beyond simple inhibition assays, advanced enzyme kinetic studies are required. researchgate.net Flow-based systems can enable high-precision, real-time measurement of reaction rates, providing deeper insights into the dynamics of enzyme inhibition. nih.gov Determining kinetic parameters like Kᵢ, Kₘ, and Vₘₐₓ will be crucial for characterizing the compound's inhibitory power and mode of action. researchgate.net
Computational and Molecular Modeling: In silico approaches, such as molecular docking and molecular dynamics simulations, can predict how this compound and its derivatives bind to the active sites of target enzymes like MAO-A and MAO-B. researchgate.net These computational models can guide the rational design of new derivatives with improved binding affinity and selectivity, accelerating the discovery process. nih.gov
Broader Implications for Fundamental Chemical and Biochemical Sciences
A thorough investigation of this compound holds implications that extend beyond the characterization of a single molecule. The hydrazine functional group is a versatile chemical warhead used to probe enzyme active sites, particularly those involving electron-poor cofactors. biorxiv.org
Probing Enzyme Mechanisms: Detailed studies on how this compound interacts with its enzymatic targets can provide fundamental insights into enzyme catalysis and inhibition. This knowledge contributes to the broader understanding of enzyme structure-function relationships.
Informing Medicinal Chemistry: The 2-phenethylamine and related structural motifs are prevalent in medicinal chemistry, forming the basis for many neuroactive compounds. nih.govresearchgate.net Elucidating the structure-activity relationships for derivatives of this compound can provide valuable data for designing new therapeutic agents targeting a range of enzymes and receptors.
Expanding Chemical Synthesis Toolkits: The development of synthetic routes to novel derivatives of this compound can lead to new methodologies in organic synthesis. nih.govresearchgate.netorganic-chemistry.org The unique reactivity of the hydrazine group makes it a valuable tool for constructing complex molecular architectures. nbinno.com
Ultimately, comprehensive research into this compound can serve as a case study that enhances our understanding of how small organic molecules can be used to probe and modulate biological systems, with lasting benefits for both chemistry and biochemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for (3-Phenoxypropyl)hydrazine hydrochloride to ensure high yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between phenoxypropyl derivatives and hydrazine hydrochloride. Key steps include:
- Refluxing in ethanol or methanol for 6–8 hours to promote nucleophilic substitution .
- Purification via recrystallization using ethanol or acetone to remove unreacted starting materials .
- Yield optimization (60–85%) requires stoichiometric control of hydrazine hydrochloride and a pH range of 3–4 to prevent side reactions .
Q. How can researchers safely handle and store this compound in the laboratory?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
- Spill Management : Neutralize spills with 5% acetic acid, followed by absorption using inert materials (e.g., vermiculite) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.6–3.8 ppm (methylene adjacent to phenoxy group) .
- FT-IR : Absorbance at 1600–1650 cm⁻¹ (N–H bending) and 1100–1150 cm⁻¹ (C–O–C stretching) .
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm ≥95% purity .
Advanced Research Questions
Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity by stabilizing transition states, accelerating reactions with carbonyl compounds .
- In contrast, protic solvents (e.g., ethanol) reduce reactivity due to hydrogen bonding with the hydrazine moiety, but improve solubility for large-scale syntheses .
- Kinetic studies in DMF show pseudo-first-order behavior (k = 0.12 min⁻¹ at 25°C) .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing degradation products of this compound?
- Methodological Answer :
- Degradation Pathways : Exposure to UV light or heat (>100°C) generates phenylhydrazine and 3-phenoxypropanal via hydrolysis .
- Data Reconciliation :
- Use LC-MS to identify degradation products (e.g., m/z 121 for phenylhydrazine).
- Compare experimental IR spectra with computational simulations (DFT) to confirm bond dissociation patterns .
Q. What strategies are effective for evaluating the biological activity of this compound in vitro?
- Methodological Answer :
- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells, noting IC₅₀ values >100 µM indicate low toxicity .
- Structure-Activity Relationship (SAR) : Modify the phenoxy group with electron-withdrawing substituents (e.g., nitro) to enhance activity .
Q. What are the environmental implications of this compound in laboratory wastewater?
- Methodological Answer :
- Ecotoxicology : Limited data, but analogous hydrazines show LC₅₀ (Daphnia magna) = 2–5 mg/L .
- Waste Treatment : Oxidize with hydrogen peroxide (10% v/v) at pH 9 to break down hydrazine moieties before disposal .
Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound synthesis?
- Methodological Answer :
- Key Variables :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
